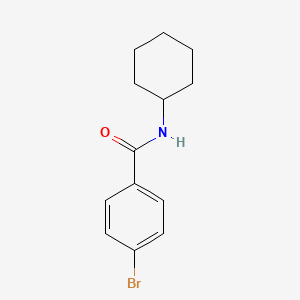

4-bromo-N-cyclohexylbenzamide

Description

4-Bromo-N-cyclohexylbenzamide (CAS 223553-87-5, molecular formula C₁₃H₁₆BrNO) is a halogenated benzamide derivative characterized by a bromine atom at the para position of the benzene ring and an N-cyclohexylamide substituent. Its synthesis is achieved via copper-catalyzed intermolecular amidation of cyclohexane with 4-bromobenzamide, yielding 77% under optimized conditions (CuI/(MeO)₂Phen catalyst, 100°C in benzene) .

Properties

IUPAC Name |

4-bromo-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWYSLFXFNWAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354327 | |

| Record name | 4-bromo-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223553-87-5 | |

| Record name | 4-bromo-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-cyclohexylbenzamide typically involves the bromination of N-cyclohexylbenzamide. The process can be carried out using bromine (Br₂) in an inert solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure selective bromination at the para position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 4-bromo-N-cyclohexylbenzamide may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Types of Reactions:

Substitution Reactions: 4-Bromo-N-cyclohexylbenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the amide group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in solvents like tetrahydrofuran (THF).

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Oxidation and Reduction: Products with altered oxidation states of the functional groups.

Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Bromo-N-cyclohexylbenzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity, including its effects on cellular processes.

Medicine: Explored for its pharmacological properties, such as potential anticonvulsant or anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

4-Bromo-N-cyclohexyl-2-methoxybenzamide (CAS 1257665-02-3)

- Structure: Adds a methoxy group at the 2-position of the benzamide ring (C₁₄H₁₈BrNO₂).

- The bromine and methoxy groups may synergistically influence binding to biological targets .

4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Features a nitro group at the 2-position of the aniline moiety (C₁₃H₉BrN₂O₃).

- Crystallography : Adopts two distinct molecular conformations (A and B) in the asymmetric unit. The nitro group participates in intramolecular hydrogen bonding (C–H⋯O), influencing crystal packing and stability. Comparison with 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide reveals that electron-withdrawing nitro groups reduce planarity compared to electron-donating methoxy substituents .

Modifications on the Cyclohexyl Group

4-Bromo-N-[2-(dimethylamino)cyclohexyl]benzamide (Bromadoline, CAS 67579-24-2)

- Structure: The cyclohexyl group is substituted with a dimethylamino moiety (C₁₅H₂₁BrN₂O).

- Classified as a "seized material," suggesting psychoactive or controlled substance status .

Functional Group Replacements

4-Bromo-N-cyclohexylbenzenesulfonamide

- Structure: Replaces the benzamide with a sulfonamide group (C₁₂H₁₆BrNO₂S).

- Conformation : Adopts an L-shaped geometry with a C–S–N–C torsion angle of −77.8°. Intramolecular C–H⋯O interactions and N–H⋯O hydrogen bonding drive supramolecular chain formation along the crystallographic b-axis. This contrasts with benzamides, where amide hydrogen bonding dominates packing .

Comparative Data Tables

Table 1: Structural and Physical Properties

Key Findings and Implications

- Electronic Effects: Electron-withdrawing groups (e.g., Br, NO₂) reduce aromatic ring electron density, enhancing electrophilic substitution reactivity.

- Steric and Conformational Influence : Bulky substituents (e.g., cyclohexyl) and functional groups (e.g., sulfonamide) dictate molecular conformation and intermolecular interactions, impacting crystallinity and solubility .

Biological Activity

4-Bromo-N-cyclohexylbenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

4-Bromo-N-cyclohexylbenzamide is characterized by a bromine atom at the para position of the benzene ring and a cyclohexyl group attached to the nitrogen atom of the amide. Its molecular formula is C13H16BrN, with a molecular weight of approximately 284.18 g/mol. The compound's structure allows for various interactions with biological targets, which are critical for its activity.

Antiviral Properties

Research has indicated that benzamide derivatives, including 4-bromo-N-cyclohexylbenzamide, may exhibit antiviral activity. A study on related benzamide compounds demonstrated their ability to inhibit Hepatitis B virus (HBV) capsid assembly, suggesting that modifications to the benzamide structure can enhance antiviral efficacy .

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer properties. For instance, compounds similar to 4-bromo-N-cyclohexylbenzamide have shown effectiveness against various cancer cell lines by modulating pathways involved in cell proliferation and apoptosis. Specific derivatives were noted for their ability to inhibit RET kinase activity, an important target in cancer therapy .

The biological activity of 4-bromo-N-cyclohexylbenzamide may be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors or enzymes within cells, influencing signaling pathways associated with cell growth and division.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation, suggesting that 4-bromo-N-cyclohexylbenzamide could act through similar pathways .

Study on Antiviral Activity

A study published in Science.gov investigated various benzamide derivatives for their antiviral properties against HBV. The results indicated that certain modifications led to increased potency in inhibiting viral DNA replication. Although specific data on 4-bromo-N-cyclohexylbenzamide was not detailed, the findings suggest potential avenues for further research into its antiviral capabilities .

Cancer Cell Line Testing

In another study focusing on anticancer activities, researchers synthesized and tested a series of benzamide derivatives against different cancer cell lines. The results showed that specific structural modifications led to enhanced inhibition of cell growth in osteosarcoma and breast cancer models. The study highlights the importance of structural features in determining biological activity .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.